molecular formula C8H18N2 B12824853 (1,3-Dimethylpiperidin-3-yl)methanamine

(1,3-Dimethylpiperidin-3-yl)methanamine

Cat. No.: B12824853
M. Wt: 142.24 g/mol
InChI Key: YTUPLWQBDZSEKJ-UHFFFAOYSA-N
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Description

(1,3-Dimethylpiperidin-3-yl)methanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with two methyl groups and a methanamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethylpiperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where halides or other nucleophiles replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(1,3-Dimethylpiperidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (1,3-Dimethylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methylpiperidin-3-yl)methanamine
  • (1,3-Dimethylpiperidin-4-yl)methanamine
  • (1,3-Dimethylpiperidin-2-yl)methanamine

Uniqueness

(1,3-Dimethylpiperidin-3-yl)methanamine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications, distinguishing it from other similar piperidine derivatives.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(1,3-dimethylpiperidin-3-yl)methanamine

InChI

InChI=1S/C8H18N2/c1-8(6-9)4-3-5-10(2)7-8/h3-7,9H2,1-2H3

InChI Key

YTUPLWQBDZSEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C)CN

Origin of Product

United States

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